molecular formula C8H15ClO2 B12560333 2-Chloro-2-propylpentanoic acid CAS No. 143100-15-6

2-Chloro-2-propylpentanoic acid

Cat. No.: B12560333
CAS No.: 143100-15-6
M. Wt: 178.65 g/mol
InChI Key: LXMGLKIIXUQJNP-UHFFFAOYSA-N
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Description

2-Chloro-2-propylpentanoic acid is an organic compound with the molecular formula C8H15ClO2 It is a derivative of pentanoic acid, where a chlorine atom and a propyl group are substituted at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-propylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 2-propylpentanoic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the second carbon atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-propylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxy-2-propylpentanoic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-propylpentanoic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: 2-Hydroxy-2-propylpentanoic acid.

    Oxidation: 2-Oxo-2-propylpentanoic acid.

    Reduction: 2-Propylpentanoic acid.

Scientific Research Applications

2-Chloro-2-propylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-propylpentanoic acid involves its interaction with specific molecular targets. The chlorine atom and the propyl group at the second carbon atom influence the compound’s reactivity and its ability to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpentanoic acid
  • 2-Chloro-2-ethylpentanoic acid
  • 2-Chloro-2-butylpentanoic acid

Uniqueness

2-Chloro-2-propylpentanoic acid is unique due to the specific positioning of the chlorine atom and the propyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

143100-15-6

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-chloro-2-propylpentanoic acid

InChI

InChI=1S/C8H15ClO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

LXMGLKIIXUQJNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)O)Cl

Origin of Product

United States

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